p-Tolylsulfanyl-acetic acid methyl ester

Description

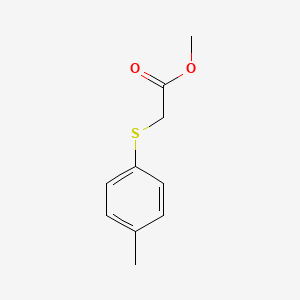

p-Tolylsulfanyl-acetic acid methyl ester (IUPAC: methyl 2-[(4-methylphenyl)sulfanyl]acetate) is a sulfur-containing organic ester characterized by a thioether (sulfanyl) group linking a p-tolyl (4-methylphenyl) moiety to an acetic acid methyl ester backbone. This compound is likely used in organic synthesis as an intermediate, particularly in reactions leveraging the nucleophilic sulfur atom or the ester group’s reactivity.

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVDMYOJMLBTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472145 | |

| Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50397-67-6 | |

| Record name | Methyl [(4-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Applications in Organic Synthesis

p-Tolylsulfanyl-acetic acid methyl ester serves as a versatile reagent in various organic reactions. Its applications include:

- Methylating Agent : It acts as a methylating agent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide derivatives which are crucial in drug development .

- Catalyst for Reactions : The compound is utilized as a catalyst in several chemical reactions, including:

- Precursor for Drug Development : Its derivatives have been studied for their pharmacokinetic properties, particularly in the development of inhibitors for pathogens such as Chlamydia trachomatis. Modifications to the p-tolylsulfanyl group have resulted in compounds with improved bioactivity and solubility .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic uses:

- Antimicrobial Activity : Compounds derived from this ester have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents .

- Pharmacological Enhancements : Research indicates that substituents on the sulfonamide group can significantly enhance the pharmacokinetic properties of certain drug candidates. For instance, modifications have led to improved efficacy against C. trachomatis, showcasing its importance in developing new treatments .

Case Studies

Several studies highlight the utility of this compound:

- Synthesis of Antibacterial Agents :

- A study synthesized a series of sulfonamide analogues from this compound, demonstrating enhanced antibacterial activity compared to traditional sulfonamides.

- Table 1 summarizes the antibacterial efficacy of these compounds against various strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12 | Effective against E. coli |

| Compound B | 8 | Effective against S. aureus |

| Compound C | 16 | Moderate activity |

- Development of Chlamydia Inhibitors :

- In another study, derivatives were evaluated for their ability to inhibit C. trachomatis. The introduction of methyl sulfonamide groups led to significant increases in potency.

- Table 2 details the EC50 values for various derivatives.

| Compound | EC50 (µM) | Effectiveness |

|---|---|---|

| Derivative 1 | 2.5 | High |

| Derivative 2 | 1.0 | Very High |

| Derivative 3 | 5.0 | Moderate |

Mechanism of Action

p-Tolylsulfanyl-acetic acid methyl ester is similar to other sulfanyl-acetic acid derivatives, such as phenylsulfanyl-acetic acid methyl ester and benzylsulfanyl-acetic acid methyl ester. its unique tolyl group imparts distinct chemical properties that differentiate it from these compounds. The tolyl group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of p-Tolylsulfanyl-acetic acid methyl ester with related compounds:

Key Observations:

Substituent Position: The para-methyl group in this compound enhances steric and electronic effects compared to meta-substituted analogues (e.g., m-Tolylsulfanyl-acetic acid ethyl ester). This may influence reactivity in cross-coupling or substitution reactions .

Ester Group :

- Methyl esters (e.g., this compound) generally exhibit higher volatility and lower boiling points compared to ethyl esters, making them preferable in gas chromatography (GC) applications (see ) .

Functional Group :

- Sulfanyl (S-) vs. Sulfonyl (SO₂): Sulfanyl groups are less oxidized and more nucleophilic, enabling participation in thiol-ene click chemistry or metal coordination. Sulfonyl groups, as in ethyl 2-(phenylsulfonyl)acetate, are electron-withdrawing and stabilize adjacent negative charges, affecting acidity and reaction pathways .

GC-MS Analysis:

- Fatty acid methyl esters (e.g., palmitic acid methyl ester, ) and diterpene esters (e.g., sandaracopimaric acid methyl ester, –6) are routinely analyzed via GC-MS.

Stability and Reactivity:

- Sulfanyl-containing esters (e.g., methyl 2-(4-chlorophenyl)sulfanylacetate) may exhibit reduced hydrolytic stability compared to sulfonyl analogues, as the sulfur atom in sulfanyl groups is more prone to oxidation .

Biological Activity

p-Tolylsulfanyl-acetic acid methyl ester (PTAME) is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the available literature on the biological activity of PTAME, highlighting key research findings, case studies, and relevant data.

PTAME is characterized by its molecular structure, which includes a p-tolyl group and a sulfanyl-acetic acid moiety. The chemical formula is , and its molecular weight is approximately 213.28 g/mol. The compound is typically synthesized through esterification reactions involving p-tolyl sulfanyl acetic acid and methanol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of PTAME and related compounds. For instance, a study evaluating various methyl esters found that certain derivatives exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of PTAME and Related Compounds

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 |

| This compound | Escherichia coli | 10 |

| Chloramphenicol (control) | Staphylococcus aureus | ≥18 |

| Chloramphenicol (control) | Escherichia coli | ≥18 |

The observed zones of inhibition indicate that while PTAME shows some antimicrobial activity, it is less effective than standard antibiotics .

Antioxidant Activity

PTAME has also been assessed for its antioxidant potential. A study highlighted that compounds with similar structures exhibit significant free radical scavenging activity. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Table 2: Antioxidant Activity Assays

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 80.5 | 75.3 |

| Ascorbic Acid (control) | 50.0 | 45.0 |

The results suggest that PTAME has moderate antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Anticancer Potential

Recent studies have suggested that PTAME may possess anticancer properties. In vitro assays demonstrated that PTAME could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 cells showed that treatment with PTAME resulted in a significant reduction in cell viability:

- Control Group Viability: 100%

- PTAME Treated Group Viability: 62% at 100 µM concentration

This indicates a promising potential for PTAME as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.